molecular formula C19H25F3N6O B12153589 N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12153589
M. Wt: 410.4 g/mol
InChI Key: NEUVEGGNVAYOGA-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring substituted by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the trifluoromethyl group, and the cyclization to form the pyridazine ring. Common reagents used in these reactions include hydrazine derivatives, trifluoromethylating agents, and cyclization catalysts. The reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its potential application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group and the triazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: Different heterocyclic scaffold but similar biological activities.

Uniqueness

N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is unique due to its specific combination of a cycloheptyl group, a trifluoromethyl group, and a triazole-pyridazine scaffold

Properties

Molecular Formula

C19H25F3N6O

Molecular Weight

410.4 g/mol

IUPAC Name

N-cycloheptyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

InChI

InChI=1S/C19H25F3N6O/c20-19(21,22)18-25-24-15-9-10-16(26-28(15)18)27-11-5-6-13(12-27)17(29)23-14-7-3-1-2-4-8-14/h9-10,13-14H,1-8,11-12H2,(H,23,29)

InChI Key

NEUVEGGNVAYOGA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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